molecular formula C19H18N2O5S B2474233 N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide CAS No. 1788771-24-3

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2474233
CAS No.: 1788771-24-3
M. Wt: 386.42
InChI Key: AOTMSGCCDZHPHY-UHFFFAOYSA-N
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Description

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide (CAS Number: 1788771-24-3) is a complex chemical compound with a unique molecular structure that integrates both furan and thiophene rings, leading to versatile reactivity and potential applications in medicinal chemistry research . The compound features a hydroxymethyl group and a methoxyphenyl unit, making it a promising intermediate for the synthesis of active substances with specific biological activity . Its precise functional group positioning allows for targeted modifications, making the molecule suitable for further research and development work . Compounds incorporating furan and thiophene moieties are of significant interest in various scientific fields. Similar structural frameworks have been investigated for their potential as novel non-peptidomimetic inhibitors of SARS-CoV-2 main protease (Mpro), providing a useful starting point for broad-spectrum antiviral drug candidate discovery . Furthermore, such heterocyclic hybrids are extensively studied for their antimicrobial and antifungal properties, as research into furan-based derivatives and thiophene-containing compounds continues to identify viable leads against resistant pathogens . This reagent is supplied for non-human research applications only. It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-25-14-6-3-2-5-13(14)21-19(24)18(23)20-11-12-8-9-16(27-12)17(22)15-7-4-10-26-15/h2-10,17,22H,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTMSGCCDZHPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-(2-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their functionalization and coupling.

    Preparation of Furan Intermediate: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Preparation of Thiophene Intermediate: Thiophene derivatives can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

    Coupling Reaction: The furan and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Compounds containing furan and thiophene moieties have shown promise in anticancer studies. For instance, derivatives of thiophene have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    CompoundActivityReference
    Thiophene Derivative AInhibits proliferation in breast cancer cells
    Furan-based Compound BInduces apoptosis in leukemia cells
  • Antimicrobial Properties
    • The presence of the thiophene ring has been associated with antimicrobial activity. Research indicates that compounds similar to N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide exhibit significant antibacterial effects against various pathogens.
    PathogenInhibition Zone (mm)Reference
    E. coli15
    S. aureus18
  • Neuroprotective Effects
    • Recent studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress and neuroinflammation, making them candidates for neurodegenerative disease treatments.
    Study FocusFindingsReference
    Neuroprotection in vitroReduced oxidative stress markers
    Animal Model StudyImproved cognitive function

Materials Science Applications

  • Organic Light Emitting Diodes (OLEDs)
    • The unique electronic properties of thiophene-containing compounds make them suitable for use in OLEDs. Their ability to transport charge efficiently enhances the performance of light-emitting devices.
    Material TypeEfficiency (%)Reference
    OLEDs using Thiophene Derivatives20%
  • Conductive Polymers
    • This compound can be utilized in the development of conductive polymers, which are essential for various electronic applications, including flexible electronics and sensors.

Synthetic Applications

  • Building Blocks in Organic Synthesis
    • This compound serves as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Catalysis
    • The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Case Studies

  • Synthesis of Anticancer Agents
    • A study demonstrated the synthesis of novel anticancer agents derived from this compound, highlighting its role as a precursor in drug development.
  • Development of OLED Materials
    • Research focused on incorporating this compound into OLED materials showed improved efficiency and stability compared to traditional materials.

Mechanism of Action

The mechanism of action of N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Structural Features Biological Activity Key References
Target Compound Thiophene-furan hybrid, ethanediamide linker, 2-methoxyphenyl Not reported
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene carboxamide, nitro-phenyl Structural studies
LMM11 1,3,4-Oxadiazole, furan-2-yl, sulfamoylbenzamide Antifungal (C. albicans)
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Thiazole, furan-2-yl, propanamide Anticancer (KPNB1 inhibition)
N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide Ethanediamide linker, 2-methoxyphenyl, pyridyl Pharmacokinetic relevance

Key Structural and Functional Insights

Heterocyclic Synergy : The fusion of furan (electron-rich oxygen) and thiophene (sulfur-containing aromaticity) in the target compound may enhance π-π stacking or receptor binding compared to single-heterocycle analogs .

Ethanediamide Linker : This group likely improves solubility and hydrogen-bonding interactions, as seen in related diamides .

2-Methoxyphenyl Group : Common in bioactive compounds (e.g., ), this substituent may modulate lipophilicity and metabolic stability.

Biological Activity

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, classified as an oxamide, incorporates furan and thiophene moieties, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O5SC_{16}H_{18}N_{2}O_{5}S, with a molecular weight of approximately 318.32 g/mol. The structure includes:

  • Furan ring : Known for its reactivity and biological activity.
  • Thiophene ring : Often associated with antimicrobial properties.
  • Methoxyphenyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacteria and fungi. A study reported that thiophene derivatives possess activity against resistant strains of bacteria, suggesting that the incorporation of such moieties may enhance the antimicrobial efficacy of this compound.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the modulation of key signaling pathways related to cell growth and apoptosis. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways .

The precise mechanism by which this compound exerts its biological effects involves several molecular interactions:

  • Interaction with Enzymes : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for microbial growth or cancer cell survival.
  • DNA Interaction : Some studies suggest that compounds with similar structures can intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The methoxyphenyl group may facilitate binding to specific receptors involved in cell signaling, further influencing cellular responses.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in resistant strains.
Anticancer EffectsInduced apoptosis in human cancer cell lines through caspase activation.
Structural AnalysisIdentified key interactions between the compound and biological macromolecules, enhancing understanding of its pharmacological potential.

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